A Technical Guide to PC-Biotin-PEG4-NHS Carbonate: A Photocleavable Biotinylation Reagent for Advanced Applications
A Technical Guide to PC-Biotin-PEG4-NHS Carbonate: A Photocleavable Biotinylation Reagent for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PC-Biotin-PEG4-NHS Carbonate, a versatile tool in modern molecular biology, proteomics, and drug delivery. This guide details its chemical properties, mechanism of action, and applications, and provides structured experimental protocols for its use.
Core Concepts: Understanding PC-Biotin-PEG4-NHS Carbonate
PC-Biotin-PEG4-NHS Carbonate is a heterobifunctional linker designed for the reversible biotinylation of biomolecules.[1] It integrates four key functional elements:
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A Biotin (B1667282) Moiety: This provides a high-affinity binding site for streptavidin and avidin, enabling robust capture, immobilization, and detection of labeled molecules.[1]
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A Photocleavable (PC) Linker: This nitrobenzyl-based linker can be cleaved upon exposure to near-UV light, allowing for the controlled release of the biotinylated molecule.[2][3][4][5]
-
A Polyethylene Glycol (PEG4) Spacer: The four-unit PEG spacer enhances the solubility and hydrophilicity of the reagent and the resulting conjugate, while also minimizing steric hindrance.[1]
-
An N-Hydroxysuccinimide (NHS) Carbonate: This amine-reactive group facilitates the covalent attachment of the linker to primary and secondary amines on target biomolecules, such as the lysine (B10760008) residues of proteins, to form a stable carbamate (B1207046) linkage.[1][2]
Physicochemical and Technical Data
A summary of the key quantitative data for PC-Biotin-PEG4-NHS Carbonate is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C35H50N6O14S | [1][2] |
| Molecular Weight | ~810.9 g/mol | [2][6] |
| Purity | >95% | [6] |
| Appearance | White to off-white solid or powder | [7] |
| Solubility | Soluble in DMSO, DMF, DCM | [2][8] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1][2] |
| Photocleavage Wavelength | Near-UV light (e.g., 365 nm) | [2][9] |
Mechanism of Action and Reaction Scheme
The utility of PC-Biotin-PEG4-NHS Carbonate lies in its two primary chemical reactions: the initial labeling of a target molecule and the subsequent photocleavage to release the biotin tag.
Amine-Reactive Labeling
The NHS carbonate group reacts with primary amines on a target biomolecule in a pH-dependent manner, typically between pH 8.3 and 8.5.[10] This reaction forms a stable carbamate bond, covalently linking the PC-Biotin-PEG4 moiety to the target.
Figure 1. Reaction scheme for the labeling of a primary amine with PC-Biotin-PEG4-NHS Carbonate.
Photocleavage
Upon irradiation with near-UV light (e.g., 365 nm), the photocleavable linker is excited and undergoes a rearrangement that results in the cleavage of the bond between the linker and the biotinylated molecule. This allows for the gentle and reagent-free release of the captured biomolecule.[2][9]
Figure 2. Schematic of the photocleavage process, releasing the target molecule.
Experimental Protocols
The following protocols provide a general framework for the use of PC-Biotin-PEG4-NHS Carbonate. Optimization may be required for specific applications.
Protocol for Protein Biotinylation
This protocol is adapted from general NHS ester labeling procedures.[10][11][12]
Materials:
-
PC-Biotin-PEG4-NHS Carbonate
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare the PC-Biotin-PEG4-NHS Carbonate Solution: Immediately before use, dissolve the PC-Biotin-PEG4-NHS Carbonate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved PC-Biotin-PEG4-NHS Carbonate to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted PC-Biotin-PEG4-NHS Carbonate and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.
Protocol for Affinity Capture and Photocleavage
Materials:
-
Biotinylated protein from the previous protocol
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with the binding/wash buffer according to the manufacturer's instructions.
-
Affinity Capture: Incubate the biotinylated protein with the prepared streptavidin beads for 30-60 minutes at room temperature with gentle mixing.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with the binding/wash buffer to remove non-specifically bound proteins.
-
Photocleavage: Resuspend the beads in a minimal volume of elution buffer in a UV-transparent tube. Irradiate the sample with a 365 nm UV lamp for 5-30 minutes. The optimal irradiation time should be determined empirically.
-
Elution: Pellet the beads and collect the supernatant containing the released protein.
-
Analysis: Analyze the eluted protein by SDS-PAGE, Western blot, or other downstream applications.
Experimental Workflow and Applications
PC-Biotin-PEG4-NHS Carbonate is a powerful reagent for a variety of applications where controlled capture and release of biomolecules are desired.
References
- 1. PC-Biotin-PEG4-NHS carbonate, CAS 2055198-03-1 | AxisPharm [axispharm.com]
- 2. PC-Biotin-PEG4-NHS carbonate ester, 2055198-03-1 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. PC-Biotin-PEG4-NHS carbonate - Creative Biolabs [creative-biolabs.com]
- 7. PC-Biotin-PEG4-NHS carbonate [qiyuebio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. glenresearch.com [glenresearch.com]
- 10. interchim.fr [interchim.fr]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. biotium.com [biotium.com]
